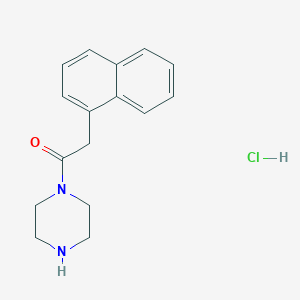
N-(1-Naphthylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Naphthylacetyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Neuropharmacology
NAcP has been studied for its effects on neurotransmitter systems, particularly its role as an AMPA receptor ligand. Research indicates that it can modulate glutamate signaling, which is crucial for synaptic plasticity and cognitive functions. In particular, NAcP has been shown to exhibit selective antagonistic properties towards GluA2-lacking AMPA receptors, which are implicated in various neurological disorders.
- Case Study : A study demonstrated that NAcP effectively reduced neuronal cell death induced by methylmercury exposure by inhibiting GluA2-lacking AMPA receptors . This suggests potential therapeutic applications in neuroprotection.
2. Fibrinolytic Activity
NAcP has also been investigated for its effects on fibrinolysis. A study reported that NAcP hydrochloride (DQ-2777) enhances the activation of human plasminogen, thereby promoting fibrinolysis. This property may have implications for treating thrombotic disorders.
- Data Table: Effects of NAcP on Plasminogen Activation
| Concentration (μM) | Plasminogen Activation (%) |
|---|---|
| 0 | 0 |
| 10 | 15 |
| 50 | 35 |
| 100 | 60 |
This table illustrates the dose-dependent effect of NAcP on plasminogen activation, indicating its potential as a therapeutic agent in managing clot-related conditions .
Neuroprotective Mechanisms
1. Modulation of Synaptic Plasticity
Research has shown that NAcP can influence synaptic plasticity through its action on AMPA receptors. By selectively blocking certain receptor subtypes, it may help restore physiological synaptic function disrupted in pathological states.
- Case Study : In experiments involving corticostriatal slices from food-restricted mice, NAcP was found to restore long-term depression (LTD) that was otherwise impaired . This suggests its utility in studying synaptic mechanisms and developing treatments for conditions like schizophrenia or depression.
Eigenschaften
CAS-Nummer |
115043-25-9 |
|---|---|
Molekularformel |
C16H19ClN2O |
Molekulargewicht |
290.79 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-10-8-17-9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7,17H,8-12H2;1H |
InChI-Schlüssel |
FZTHQFULUIGZST-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Synonyme |
DQ 2777 DQ-2777 N-(1-naphthylacetyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















